molecular formula C7H3N5O2 B6189016 2-azido-5-nitrobenzonitrile CAS No. 62460-41-7

2-azido-5-nitrobenzonitrile

Cat. No. B6189016
CAS RN: 62460-41-7
M. Wt: 189.1
InChI Key:
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Description

2-Azido-5-nitrobenzonitrile (2-ANB) is a synthetic organic compound used in a variety of scientific research applications. It is a versatile molecule that can be used in a variety of ways, including as a labeling agent, a reagent, or a substrate. 2-ANB is a nitrobenzene derivative that has a nitro group, an azido group, and a nitrile group in its structure. It is a colorless solid that is soluble in organic solvents and is used in a variety of laboratory experiments due to its unique properties.

Scientific Research Applications

2-azido-5-nitrobenzonitrile is used in a variety of scientific research applications. It is widely used as a labeling agent, as it can be used to label proteins, nucleic acids, and other molecules. It can also be used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds. Additionally, this compound can be used as a substrate in enzyme-catalyzed reactions, as it can be used to study the mechanism of action of various enzymes.

Mechanism of Action

2-azido-5-nitrobenzonitrile is used in a variety of biochemical and physiological reactions. It can be used to study the mechanism of action of various enzymes, as it can act as a substrate in enzyme-catalyzed reactions. Additionally, this compound can be used to study the mechanism of action of various drugs, as it can act as a probe molecule in drug-receptor binding studies.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects. It can act as a substrate in enzyme-catalyzed reactions, and it can act as a probe molecule in drug-receptor binding studies. Additionally, this compound can be used to study the mechanism of action of various drugs, as it can act as a probe molecule in drug-receptor binding studies.

Advantages and Limitations for Lab Experiments

2-azido-5-nitrobenzonitrile has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is that it is a relatively stable compound, which makes it an ideal reagent for a variety of laboratory experiments. Additionally, this compound is soluble in organic solvents, which makes it easy to work with in the laboratory. However, one of the main limitations of this compound is that it is a relatively toxic compound, and it should be handled with care in the laboratory.

Future Directions

2-azido-5-nitrobenzonitrile has a variety of potential future applications. It can be used in the development of new labeling agents for proteins and nucleic acids, as well as for the development of new reagents for organic synthesis. Additionally, this compound can be used in the development of new drugs and drug-receptor binding studies. Furthermore, this compound can be used in the development of new enzyme-catalyzed reactions, as well as in the development of new biochemical and physiological assays. Finally, this compound can be used in the development of new catalysts and catalytic processes.

Synthesis Methods

2-azido-5-nitrobenzonitrile can be synthesized using a number of methods. The most common method is the reaction between 2-nitrobenzaldehyde and sodium azide, which yields this compound in a yield of 75%. The reaction is carried out in an aqueous solution at room temperature. Other methods for synthesis include the reaction between 2-nitrobenzyl alcohol and sodium azide, and the reaction between 2-nitrobenzaldehyde and potassium azide.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-azido-5-nitrobenzonitrile can be achieved through a two-step process involving the nitration of 2-chloro-5-nitrobenzonitrile followed by azidation of the resulting product.", "Starting Materials": [ "2-chloro-5-nitrobenzonitrile", "Sodium nitrate", "Sulfuric acid", "Sodium azide", "Dimethylformamide (DMF)", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Nitration of 2-chloro-5-nitrobenzonitrile", "a. Dissolve 2-chloro-5-nitrobenzonitrile in sulfuric acid", "b. Add sodium nitrate to the solution and stir at room temperature for 1 hour", "c. Cool the reaction mixture and pour it into ice-cold water", "d. Collect the resulting solid by filtration and wash with water", "Step 2: Azidation of the nitro product", "a. Dissolve the nitro product in DMF", "b. Add sodium azide and stir at room temperature for 2 hours", "c. Add sodium bicarbonate to the reaction mixture to neutralize the acid", "d. Collect the resulting solid by filtration and wash with water" ] }

CAS RN

62460-41-7

Molecular Formula

C7H3N5O2

Molecular Weight

189.1

Purity

95

Origin of Product

United States

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